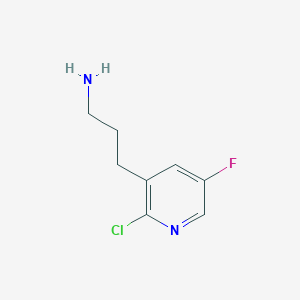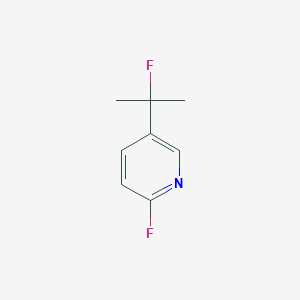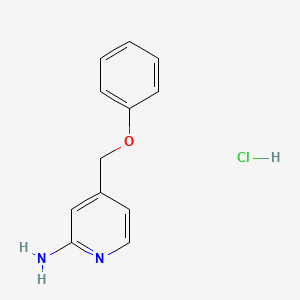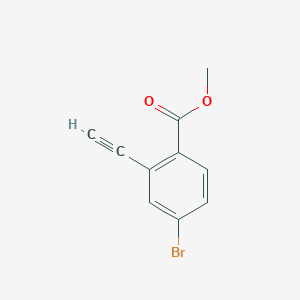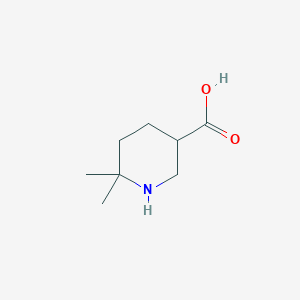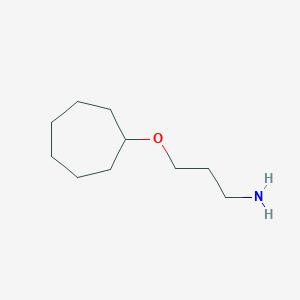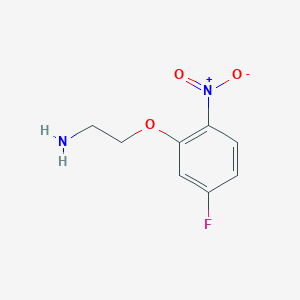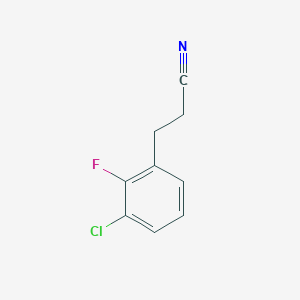
3-Chloro-2-fluorophenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluorophenylpropanenitrile is an organic compound with the molecular formula C9H7ClFN. It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorophenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable nitrile source under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluorophenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing chlorine or fluorine.
Reduction: Amines or other reduced derivatives.
Oxidation: Carboxylic acids or other oxidized compounds.
Applications De Recherche Scientifique
3-Chloro-2-fluorophenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-chloro-2-fluorophenylpropanenitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the chlorine and fluorine atoms facilitate the attack of nucleophiles on the aromatic ring. In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluorobenzaldehyde: A precursor in the synthesis of 3-chloro-2-fluorophenylpropanenitrile.
3-Chloro-2-fluorophenol: Another derivative of the same phenyl ring with different functional groups.
2-Chloro-3-fluorophenylacetonitrile: A structural isomer with the same molecular formula but different arrangement of atoms.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H7ClFN |
|---|---|
Poids moléculaire |
183.61 g/mol |
Nom IUPAC |
3-(3-chloro-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4H2 |
Clé InChI |
HKSYMZKPYGZZCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


